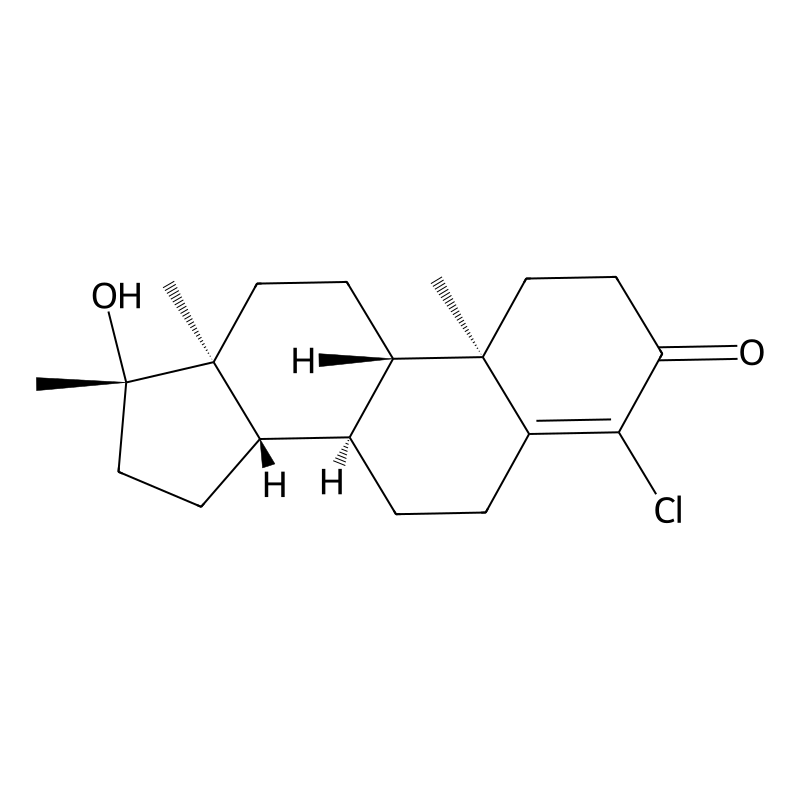Methylclostebol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Detection of Methylclostebol Metabolites in Anti-Doping Analysis
Scientific Field: Sports Anti-Doping Analysis
Methods and Experimental Procedures: Researchers investigate the excretion kinetics of methylclostebol metabolites in urine samples from athletes. Specifically, they analyze the following metabolites:
17β-hydroxymethyl-17α-methyl-13-enes (M3): This metabolite is expected to be excreted after methylclostebol administration.
Other Metabolites (Sobolevsky “I”, “M2”, and “M4”): These metabolites may help discriminate the administered parent drug.
Results and Outcomes: The integration of methylclostebol metabolites into initial testing procedures has led to an increase in adverse analytical findings in doping control. Researchers compare the excretion profiles of these metabolites with those observed for DHCMT. By understanding the excretion patterns, anti-doping agencies can enhance their detection methods and improve the accuracy of identifying methylclostebol use in athletes .
In Vivo Urinary Steroid Detection in Chimeric Mice
Scientific Field: Biochemistry and Steroid Metabolism
Summary: Researchers have studied methylclostebol in chimeric mice to understand its metabolism and excretion patterns.
Methods and Experimental Procedures: Chimeric mice were administered methylclostebol, and their urine samples were analyzed using gas chromatography-mass spectrometry (GC-MS). The chromatograms revealed the presence of methylclostebol and its hydroxylated metabolites.
Methylclostebol, chemically known as 4-chloro-17α-methyl-androst-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid derived from clostebol. It features a methyl group at the 17α position, enhancing its anabolic properties while reducing its androgenic effects. This compound is often marketed in dietary supplements and has been associated with performance enhancement in sports, leading to its prohibition by various sporting organizations, including the World Anti-Doping Agency.
As with most AAS, the exact mechanism of action of methylclostebol within the body is not fully understood. However, it is generally believed to work by binding to androgen receptors in muscle cells, promoting protein synthesis and muscle growth. This mechanism is similar to testosterone, but methylclostebol may have a higher affinity for androgen receptors, potentially leading to stronger anabolic effects [].
- Liver damage: The 17α-alkylated structure can strain the liver during metabolism [].
- Cardiovascular complications: AAS can increase the risk of heart attack, stroke, and high blood pressure.
- Mood swings and aggression: Androgenic effects can contribute to anger, irritability, and other behavioral changes.
- Impaired fertility: AAS can disrupt hormone production and function, affecting sperm production and fertility in males.
- Hydroxylation: The introduction of hydroxyl groups can occur at various positions, affecting its biological activity.
- Dehydrogenation: Removal of hydrogen can lead to the formation of double bonds, altering the compound's stability and reactivity.
- Conjugation: Methylclostebol can form conjugates with glucuronic acid or sulfate, which may influence its excretion and bioavailability .
The synthesis of methylclostebol typically involves:
- Chlorination of Testosterone: Starting from testosterone, chlorination at the 4-position is performed.
- Methylation: The introduction of a methyl group at the 17α position is achieved through specific methylation techniques.
- Purification: The final product is purified using chromatographic methods to ensure high purity suitable for pharmaceutical or supplement use
Methylclostebol is primarily used in:
- Performance Enhancement: Athletes may use it to increase muscle mass and strength.
- Medical Uses: Although less common, it has potential applications in treating muscle wasting conditions due to its anabolic properties.
- Research: It is studied for its metabolic pathways and interactions with androgen receptors .
Research on methylclostebol has focused on its metabolic pathways and interactions with other substances:
- Metabolism: Studies using chimeric mouse models have shown how methylclostebol is metabolized in vivo, providing insights into its pharmacokinetics and potential metabolites .
- Drug Interactions: Interaction studies indicate that co-administration with other anabolic steroids may alter its efficacy and safety profile.
Methylclostebol shares structural similarities with several anabolic steroids. Here’s a comparison highlighting its uniqueness:
| Compound | Structure | Anabolic Activity | Androgenic Activity | Unique Features |
|---|---|---|---|---|
| Methylclostebol | 4-chloro derivative of testosterone | High | Low | 17α-methyl group enhances effects |
| Clostebol | 4-chloro testosterone | Moderate | Low | Lacks methyl group at 17α |
| Methandienone | 17α-methyl testosterone | Very High | Moderate | Known for rapid gains but more side effects |
| Nandrolone | 19-nor testosterone | High | Moderate | Reduced androgenic activity |
| Stanozolol | Derivative of dihydrotestosterone | High | Moderate | Often used in cutting cycles |
Methylclostebol's unique combination of high anabolic activity with low androgenic effects makes it particularly appealing for those seeking muscle growth without significant side effects associated with other steroids.








